molecular formula C22H18ClN3O2 B4122752 4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B4122752
M. Wt: 391.8 g/mol
InChI Key: WSGNOKFXYZAWOH-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic molecule. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a broad spectrum of bioactivity, making them a vital scaffold for leads in drug discovery .


Synthesis Analysis

The synthesis of such complex quinoline derivatives often involves multiple steps and various reaction protocols. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure would be characterized by a quinoline core, with additional phenyl and pyrazolo groups . Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. Quinoline derivatives are known to undergo a variety of reactions, including those catalyzed by transition metals . The specific reactions that this compound can undergo would depend on the exact positions and nature of its substituents.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a chlorophenyl group could increase its lipophilicity, while the hydroxy group could enhance its solubility in polar solvents . Detailed property analysis would require experimental measurements or computational predictions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity, and their mechanisms of action often involve interactions with biological macromolecules . For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and physicochemical properties. Like all chemicals, it should be handled with appropriate safety precautions to minimize exposure and potential harm .

Future Directions

Given the wide range of biological activities exhibited by quinoline derivatives, this compound could be a promising lead for the development of new drugs . Future research could explore its biological activity in more detail, optimize its properties through medicinal chemistry approaches, and investigate its potential applications in various therapeutic areas.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c23-14-11-9-13(10-12-14)18-19-16(7-4-8-17(19)27)24-21-20(18)22(28)26(25-21)15-5-2-1-3-6-15/h1-3,5-6,9-12,18,24-25H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGNOKFXYZAWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 3
4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 4
Reactant of Route 4
4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 6
Reactant of Route 6
4-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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